Welcome to the BenchChem Online Store!
molecular formula C7H7ClN2 B8571803 3-Chloro-6-ethenyl-4-methylpyridazine CAS No. 1198016-63-5

3-Chloro-6-ethenyl-4-methylpyridazine

Cat. No. B8571803
M. Wt: 154.60 g/mol
InChI Key: UBCFUSYWNIMVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08097628B2

Procedure details

To a white suspension of 3-chloro-6-ethenyl-4-methylpyridazine (34.1 mg, 0.221 mmol), NaIO4 (189 mg, 0.882 mmol), 4-methylmorpholine N-oxide (28.4 mg, 0.243 mmol) in CH3CN (3 mL) and water (1.5 mL) was added OsO4 (0.013 mL, 2.206 μmol), and the mixture was stirred at room temperature for 3 days. The reaction was monitored by LCMS and starting material was observed. The reaction mixture was heated at 60° C. overnight and no more starting material was observed. Solvents were evaporated in vacuo and the residue was partitioned between EtOAc and water. The aqueous layer was extracted with additional EtOAc. The combined organic phases were washed with water, dried with over anhydrous MgSO4, filtered and concentrated under reduced pressure to give 31.1 mg of the title compound as a white solid. It will be used in the next step without prior purification.
Quantity
34.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
28.4 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.013 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH:9]=C)=[CH:6][C:7]=1[CH3:8].C[N+]1([O-])CC[O:15]CC1>CC#N.O.O=[Os](=O)(=O)=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH:9]=[O:15])=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
34.1 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1C)C=C
Name
NaIO4
Quantity
189 mg
Type
reactant
Smiles
Name
Quantity
28.4 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.013 mL
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 60° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=C(C=C(N=N1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.1 mg
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.